1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol

Overview

Description

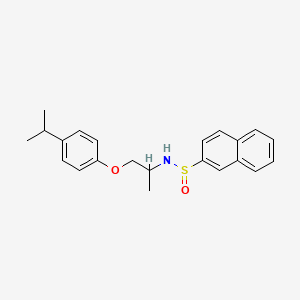

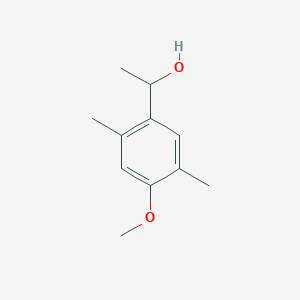

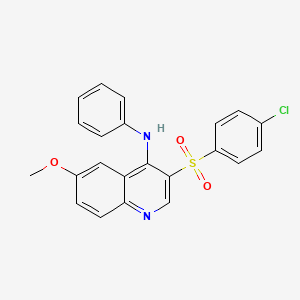

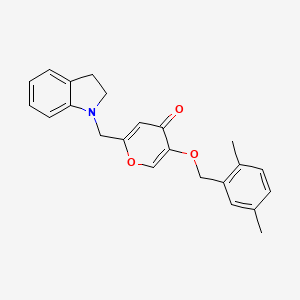

Molecular Structure Analysis

The molecular structure of 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol consists of a benzene ring substituted with two methyl groups, a methoxy group, and an ethan-1-ol group. The exact spatial configuration can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications

1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol has been studied for its potential applications in the scientific and medical fields. It has been used as a reagent in organic synthesis reactions, such as the synthesis of a variety of heterocyclic compounds. It has also been used to synthesize a variety of other compounds, such as benzaldehydes, ketones, and alcohols. In addition, this compound has been investigated for its potential applications in drug delivery, as it has been shown to increase the solubility of certain drugs in water.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol is not yet fully understood. However, it is believed that this compound acts as a surfactant, which means that it helps to reduce the interfacial tension between two immiscible liquids. This allows for improved solubility of drugs in water, which can increase the bioavailability of the drug in the body. Additionally, this compound may act as a chelating agent, which means that it can bind to metal ions and form complexes that can increase the solubility of certain compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as monoamine oxidase and acetylcholinesterase. In addition, this compound has been shown to have an antioxidant effect, which may be beneficial for various medical applications.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol in lab experiments is its ability to increase the solubility of certain compounds. This can make it easier to work with certain compounds that are otherwise insoluble in water. Additionally, this compound can be used as a reagent in organic synthesis reactions, which can be beneficial for the synthesis of a variety of compounds.

However, there are some limitations to using this compound in lab experiments. For example, it can be toxic if ingested and can cause skin irritation if it comes into contact with the skin. Additionally, it can be difficult to accurately measure the concentration of this compound in a solution, as it is not very soluble in water.

Future Directions

There are a number of potential future directions for 1-(4-Methoxy-2,5-dimethylphenyl)ethan-1-ol research. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential applications in drug delivery and other medical applications. Additionally, research could be done to explore its potential use as a chelating agent and its ability to bind to metal ions. Finally, research could be done to explore its potential use as a reagent in organic synthesis reactions and its ability to increase the solubility of certain compounds.

Safety and Hazards

properties

IUPAC Name |

1-(4-methoxy-2,5-dimethylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-7-6-11(13-4)8(2)5-10(7)9(3)12/h5-6,9,12H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVQULWFDRSTWTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

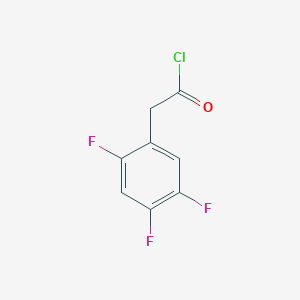

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-phenylacetamide](/img/structure/B2783236.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromonicotinamide](/img/structure/B2783248.png)